6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone
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Overview
Description
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, substituted with hydroxyphenyl and indolyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with indole-2-carboxylic acid, followed by cyclization with hydrazine hydrate to form the pyridazinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyridazinone ring can be reduced under specific conditions to yield dihydropyridazinone derivatives.
Substitution: The indolyl group can participate in electrophilic substitution reactions, introducing different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Scientific Research Applications
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Examined for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-Hydroxyphenyl)-4-(1H-indol-2-yl)-3(2H)-pyridazinone: shares structural similarities with other pyridazinone derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the hydroxy group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H13N3O2 |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-5-(1H-indol-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H13N3O2/c22-13-7-5-11(6-8-13)16-10-14(18(23)21-20-16)17-9-12-3-1-2-4-15(12)19-17/h1-10,19,22H,(H,21,23) |
InChI Key |
BZHUFCQBAKYKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=NNC3=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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